Nickel silicide - 12059-14-2

Nickel silicide

Catalog Number: EVT-352296
CAS Number: 12059-14-2
Molecular Formula: Ni2Si
Molecular Weight: 145.472 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nickel silicide (Ni₂Si) is a compound formed from nickel and silicon, often found as a thin film. It belongs to a class of materials known as silicides, which are compounds of silicon with more electropositive elements. [, , , ] Ni₂Si is of significant interest in scientific research, particularly in microelectronics, due to its low electrical resistivity, high thermal stability, and compatibility with silicon processing techniques. [, , , , ]

Role in Scientific Research:

  • Microelectronics: As a contact material in integrated circuits due to its low resistivity and compatibility with silicon. [, , , , , , , ]
  • Materials Science: As a model system to study thin film growth, phase transformations, and diffusion processes. [, , , , ]
  • Catalysis: As a potential catalyst in various chemical reactions. []
  • Sensors: As a material for sensing applications due to its sensitivity to environmental factors. [, , ]
Future Directions
  • Advanced Microelectronics: Research into further improving the thermal stability and reducing the contact resistance of nickel silicide for use in next-generation transistors and interconnects is ongoing. [, ]
Classification and Source

Nickel silicide belongs to the category of intermetallic compounds, specifically metal silicides. It can exist in several stoichiometric forms, including nickel monosilicide (NiSi) and nickel disilicide (NiSi₂). These compounds are primarily utilized in semiconductor applications due to their favorable electrical properties. Nickel silicide is synthesized from nickel and silicon sources, often involving high-temperature processes or laser techniques to achieve the desired phase and morphology .

Synthesis Analysis

Nickel silicide can be synthesized using various methods:

  1. Pulsed Laser Annealing: This method involves using different wavelengths of lasers (355 nm, 532 nm, 1064 nm) to induce the formation of nickel silicide on silicon substrates. The process allows for low-temperature synthesis, which is crucial for preserving the integrity of sensitive materials .
  2. Magnesiothermic Reduction: This technique employs magnesium as a reducing agent to synthesize ferric-nickel silicide from magadiite. The resulting material exhibits significant electrocatalytic properties for hydrogen production .
  3. Phase-Controlled Synthesis: This method emphasizes controlling the phase of nickel silicide during synthesis to optimize its properties for specific applications. Techniques such as chemical vapor deposition and thermal annealing are commonly used .
Molecular Structure Analysis

Nickel silicide exhibits a variety of crystalline structures depending on its stoichiometry:

  • Nickel Monosilicide (NiSi): Typically adopts a cubic crystal structure with a space group of Fm-3m. It has a lattice parameter of approximately 0.5 nm.
  • Nickel Disilicide (NiSi₂): Generally exists in a tetragonal structure with a more complex arrangement of atoms.

The molecular structure significantly influences the electronic properties of nickel silicide, making it suitable for use in semiconductor devices .

Chemical Reactions Analysis

Nickel silicide participates in several important chemical reactions:

  1. Formation Reaction: The reaction between nickel and silicon can be represented as:
    Ni+SiNiSi\text{Ni}+\text{Si}\rightarrow \text{NiSi}
    This reaction typically occurs at elevated temperatures.
  2. Thermal Stability: Nickel silicide is stable at high temperatures but can decompose into nickel and silicon at extreme conditions.
  3. Electrocatalytic Reactions: In the context of water splitting, ferric-nickel silicide demonstrates activity in both oxygen evolution and hydrogen evolution reactions, showcasing its utility as an electrocatalyst .
Mechanism of Action

The mechanism by which nickel silicide operates in electronic applications involves its ability to form ohmic contacts with silicon substrates. When integrated into devices like metal-oxide-semiconductor field-effect transistors (MOSFETs), it significantly reduces contact resistance, enhancing device performance. The pulsed laser annealing process has been shown to improve the quality of the nickel silicide layer, resulting in increased field-effect mobility and improved on/off ratios in transistors .

Physical and Chemical Properties Analysis

Nickel silicide exhibits several notable physical and chemical properties:

  • Electrical Conductivity: Nickel silicide is known for its low resistivity, making it an excellent conductor.
  • Thermal Stability: It maintains structural integrity at high temperatures but can undergo phase transitions under certain conditions.
  • Mechanical Properties: The compound is relatively brittle but possesses adequate hardness for various applications.
  • Chemical Reactivity: Nickel silicide can react with moisture and oxygen at elevated temperatures, leading to oxidation products that may affect its performance in electronic devices .
Applications

Nickel silicide has diverse applications across several fields:

  1. Semiconductor Industry: It is widely used as a contact material in integrated circuits due to its low resistivity and compatibility with silicon substrates.
  2. Electrocatalysis: The ferric-nickel silicide variant serves as an effective bifunctional catalyst for water electrolysis, facilitating hydrogen production .
  3. Flexible Electronics: Recent advancements have demonstrated the potential of nickel silicide in flexible electronic devices, improving their performance characteristics significantly .
  4. Nanostructured Materials: Nickel silicide nanowires are being explored for their unique electrical properties, which could lead to novel applications in nanoscale electronics .
Fundamental Aspects of Nickel Silicide

Chemical Composition and Phase Formation in the Nickel-Silicon System

The nickel-silicon (Nickel-Silicon) system exhibits complex phase behavior characterized by multiple intermetallic compounds with distinct stoichiometries and thermodynamic stabilities. At equilibrium, six stable phases dominate room-temperature compositions: nickel₃silicon (Nickel₃Silicon), nickel₃₁silicon₁₂ (Nickel₃₁Silicon₁₂), nickel₂silicon (Nickel₂Silicon), nickel₃silicon₂ (Nickel₃Silicon₂), nickelsilicon (NickelSilicon), and nickelsilicon₂ (NickelSilicon₂). Additional polymorphic forms (e.g., nickel₃silicon-β₁/β₂/β₃, nickelsilicon₂-α/β) further contribute to the system’s intricacy [4].

Binary Phase Diagram Analysis: Nickel-Silicon Equilibrium Phases

The Nickel-Silicon binary phase diagram reveals critical temperature-dependent phase transitions and invariant reactions. Nickel₂Silicon, NickelSilicon, and NickelSilicon₂ exhibit congruent melting points at 1,255°C, 992°C, and 993°C, respectively, while other phases form via peritectic reactions [4]. Phase formation sequences during solid-state reactions are governed by nucleation kinetics and diffusion pathways:

  • nickel₂silicon (Nickel₂Silicon): Forms at 200–350°C via diffusion-controlled growth, with nickel as the dominant diffusing species [1] [2].
  • nickelsilicon (NickelSilicon): Stabilizes between 350–750°C but agglomerates above 600°C and transforms to NickelSilicon₂ beyond 750°C [1] [5].
  • nickelsilicon₂ (NickelSilicon₂): Nucleates above 750°C through a nucleation-controlled mechanism and remains stable up to ~1,000°C before agglomeration [1] [5].

Table 1: Key Phases in the Nickel-Silicon System

PhaseStability Range (°C)Formation MechanismElectrical Resistivity (μΩ·cm)
Nickel₂Silicon200–350Diffusion-controlled24–30
NickelSilicon350–750Diffusion-controlled10.5–18
NickelSilicon₂750–1000Nucleation-controlled34–50
Nickel₃₁Silicon₁₂Congruent meltingPeritectic90–150

Thermodynamic Stability of Nickel₂Silicon, NickelSilicon, and NickelSilicon₂

  • NickelSilicon: Thermodynamically metastable above 650–700°C. Agglomeration initiates at grain boundaries as low as 600°C, accelerating resistivity degradation. This limits its utility in high-temperature complementary metal-oxide-semiconductor (CMOS) processing [1] [5].
  • NickelSilicon₂: Exhibits superior thermal stability (up to 1,000°C) due to its low lattice mismatch (0.4%) with silicon substrates, enabling epitaxial alignment. However, films ≤50 nm thick experience premature agglomeration below 1,000°C due to grain boundary grooving [1] .
  • Nickel₂Silicon: Stable within its formation range but transforms to NickelSilicon at higher temperatures. Its reactivity is sensitive to grain boundary misorientation angles, with diffusion coefficients varying by a factor of five between low-angle and high-angle boundaries [2] [4].

Kinetics of Phase Transitions

The NickelSilicon → NickelSilicon₂ transition exemplifies nucleation-limited kinetics. Unlike diffusion-controlled reactions, this transformation requires overcoming an activation energy barrier for heterogeneous nucleation at interfaces or grain boundaries. Key factors include:

  • Temperature Dependence: At 850°C, rapid thermal annealing for 60 seconds fully converts NickelSilicon to NickelSilicon₂ in films ≤80 nm thick [1].
  • Thickness Effects: Thinner films (<50 nm) exhibit accelerated phase transitions due to enhanced interfacial nucleation sites and reduced diffusion distances [1] [5].
  • Reaction Pathways: Ultraviolet nanosecond laser annealing (Ultraviolet-Nanosecond Laser Annealing) enables liquid-phase reactions at >420 mJ/cm², bypassing solid-state nucleation barriers and directly forming epitaxial NickelSilicon₂ [5].

Atomic and Crystal Structure Characterization

Orthorhombic and Cubic Structural Configurations

Nickel silicides adopt diverse crystal structures dictated by stoichiometry:

  • Nickel₂Silicon: Orthorhombic lattice (Pnma, No. 62) with parameters a = 0.502 nm, b = 0.374 nm, c = 0.708 nm. Each unit cell contains four formula units, featuring nickel atoms in distorted trigonal prisms around silicon .
  • NickelSilicon: Orthorhombic (Pnma, No. 62) with a = 0.519 nm, b = 0.333 nm, c = 0.563 nm. Its manganese phosphide (MnP)-type structure enables low resistivity (10.5–18 μΩ·cm) due to dense atomic packing .
  • NickelSilicon₂: Cubic fluorite structure (Fm3m, No. 225) with a = 0.5406 nm. Silicon atoms form a face-centered cubic sublattice with nickel in tetrahedral interstitial sites, mirroring silicon’s diamond lattice for epitaxial growth [1] .

Table 2: Crystallographic Parameters of Primary Nickel Silicides

PhaseSpace GroupLattice Parameters (nm)Coordination Geometry
Nickel₂SiliconPnma (62)a=0.502, b=0.374, c=0.708Ni trigonal prisms around Si
NickelSiliconPnma (62)a=0.519, b=0.333, c=0.563Ni octahedra, Si tetrahedra
NickelSilicon₂Fm3m (225)a=0.5406Ni in Si tetrahedral interstitials

Grain Boundary Dynamics and Epitaxial Growth Mechanisms

Grain boundaries govern diffusion pathways and morphological stability:

  • Diffusion Anisotropy: Nickel diffusion through Nickel₂Silicon grain boundaries exhibits a fivefold higher coefficient in high-angle boundaries (common in Nickel₂Silicon on silicon(100)) than low-angle boundaries (dominant in textured Nickel₂Silicon on silicon(111)) [2] [4]. This anisotropy arises from misorientation-dependent boundary energies and atomic packing densities.
  • Agglomeration Mechanisms: NickelSilicon₂ degrades above 1,000°C via grain boundary grooving, where surface diffusion drives silicon migration away from boundaries, causing film rupture. Thinner films (<50 nm) agglomerate at lower temperatures due to reduced thermal mass [1].
  • Epitaxial Alignment: NickelSilicon₂ grows epitaxially on silicon(100) substrates due to its minimal lattice mismatch (0.4%). Ultraviolet-Nanosecond Laser Annealing promotes atomically flat interfaces by enabling liquid-phase regrowth, suppressing interfacial faceting observed in rapid thermal annealing [1] [5].

Properties

CAS Number

12059-14-2

Product Name

Nickel silicide

Molecular Formula

Ni2Si

Molecular Weight

145.472 g/mol

InChI

InChI=1S/2Ni.Si

InChI Key

RUFLMLWJRZAWLJ-UHFFFAOYSA-N

SMILES

[Si](=[Ni])=[Ni]

Synonyms

Ni3Si2O5(OH)4
nickel silicide

Canonical SMILES

[Si](=[Ni])=[Ni]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.